molecular formula C18H21N3S B5671370 5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione

5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione

Cat. No. B5671370
M. Wt: 311.4 g/mol
InChI Key: RMFADYCBNDNXCZ-UHFFFAOYSA-N
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Description

5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is a compound of interest in chemical research due to its structural complexity and potential biological activities. It belongs to the class of triazinane thiones, compounds characterized by their 1,2,4-triazole core and thione functionality.

Synthesis Analysis

The synthesis of similar triazinane compounds typically involves reactions of 1,2,4-triazole derivatives with various reagents. For example, synthesis of 3-[1-(4-(2-methylpropyl)phenyl)ethyl]-1,2,4-triazole-5-thione and its derivatives involves condensation reactions and subsequent modifications (B. Tozkoparan et al., 2000).

Molecular Structure Analysis

Triazinane derivatives often exhibit interesting molecular geometries. For instance, the triazole ring in related compounds is planar and forms specific dihedral angles with attached benzene rings, contributing to the compound's overall conformation and reactivity (Z. Karczmarzyk et al., 2013).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including condensation and alkylation, leading to a range of derivatives with diverse properties. Their chemical behavior is influenced by the triazinane core and the substituents attached to it (A. Rybakova et al., 2020).

Physical Properties Analysis

The physical properties of triazinane derivatives are influenced by their molecular structure. The presence of specific functional groups and their arrangement within the molecule can affect properties like melting point, solubility, and crystalline structure (P. Terent’ev et al., 1993).

Chemical Properties Analysis

Chemical properties like reactivity and stability are determined by the molecular framework of the triazinane derivatives. The presence of the triazole ring and thione group contributes to its potential biological activity and interactions with other chemical entities (H. M. Mohamed, 2021).

properties

IUPAC Name

5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-2-15-8-10-17(11-9-15)21-14-20(13-19-18(21)22)12-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFADYCBNDNXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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